molecular formula C8H14O B1585822 3,5-Dimethylcyclohexanone CAS No. 2320-30-1

3,5-Dimethylcyclohexanone

Cat. No.: B1585822
CAS No.: 2320-30-1
M. Wt: 126.2 g/mol
InChI Key: MSANHHHQJYQEOK-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanone: is a member of the cyclohexanone family, characterized by the presence of two methyl groups at the 3 and 5 positions on the cyclohexane ring. Its molecular formula is C8H14O , and it has a molecular weight of 126.1962 g/mol . This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. Another method includes the Robinson annulation, where diethyl malonate reacts with mesityl oxide (4-methylpent-3-en-2-one) followed by an intramolecular Claisen condensation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3,5-dimethylphenol or the oxidation of 3,5-dimethylcyclohexanol. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: this compound can be converted to this compound carboxylic acid.

    Reduction: The reduction process yields 3,5-dimethylcyclohexanol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

3,5-Dimethylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of methyl groups at the 3 and 5 positions, which influence its steric and electronic properties. This structural feature affects its reactivity and makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3,5-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANHHHQJYQEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945879
Record name 3,5-Dimethylcyclohexan-1-one
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2320-30-1, 7214-49-5
Record name 3,5-Dimethyl cyclohexanone
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Record name cis-3,5-Dimethylcyclohexanone
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Record name 3,5-Dimethylcyclohexan-1-one
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Record name 3,5-Dimethylcyclohexanone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene are added to a round flask which is fitted with a stirrer, thermometer, dropping funnel and reflux condenser. While stirring and cooling there is now slowly added dropwise thereto a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid and 50 ml of glacial acetic acid. Thereby the temperature should not exceed +10° C. The mixture is stirred at this temperature for a further 3 hours and then the organic phase is separated. The aqueous phase is diluted with 130 ml of water and extracted with benzene. The combined organic phases are washed neutral and concentrated. The residue is distilled over a Widmer column and gives 102.7 g of 3,5-dimethyl-cyclohexanone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dimethylcyclohexanone
Customer
Q & A

Q1: What is the molecular formula and weight of 3,5-dimethylcyclohexanone?

A1: this compound has a molecular formula of C8H14O and a molecular weight of 126.20 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, researchers commonly utilize techniques like nuclear magnetic resonance (NMR) spectroscopy to determine enantiomeric excesses of reaction products derived from this compound. For instance, 1H-NMR spectra of (+)-MTPA esters helped determine the enantiomeric excess of 2,6-dimethylcyclohexanol produced through the microbial reduction of 2,6-dimethylcyclohexanone by Glomerella cingulata. []

Q3: What is known about the stereochemistry of this compound?

A3: this compound exists as both cis and trans isomers. Research has focused on the enantioselective deprotonation of the meso-forms of this compound. [] Additionally, studies have explored the stereochemistry of 1-hydroxycyclohexanecarboxylic acids obtained by hydrolyzing the cyanohydrins of various 3,5-methyl-substituted cyclohexanones. []

Q4: How is this compound used in organic synthesis?

A4: this compound serves as a valuable starting material in organic synthesis. For example, it can be converted to a 1-(β-acetoxyvinyl)cyclohexene derivative, which then reacts with dimethyl acetylenedicarboxylate in a Diels-Alder reaction. This reaction sequence is a key step in the total synthesis of (±)-Arohynapene B, an anticoccidial agent. []

Q5: What are the applications of this compound in stereoselective reactions?

A5: Researchers have investigated the enantioselective formation of cis-3,5-dimethylcyclohexanone lithium enolate. This enolate participates in stereoselective aldol reactions with benzaldehyde, highlighting the potential of this compound in asymmetric synthesis. [, ]

Q6: How does this compound interact with chiral lithium amide bases?

A6: Studies have explored the deprotonation of cis-3,5-dimethylcyclohexanone using chiral lithium amide bases. The resulting lithium enolates react with various electrophiles, including benzaldehyde, acetic anhydride, and trimethylsilyl chloride. Researchers have investigated the influence of solvents and additives on the selectivity of these reactions. []

Q7: Can this compound be used to synthesize optically active compounds?

A7: Yes, this compound plays a role in the synthesis of optically active compounds. For instance, Wittig-Horner reactions within the solid state of inclusion compounds containing this compound and an optically active host compound, along with (carbethoxymethylene)triphenylphosphorane, have yielded optically active 3,5-dimethyl-1-(carbethoxymethylene)cyclohexane. []

Q8: How does the structure of this compound influence its reactivity?

A8: The presence of methyl substituents at the 3 and 5 positions of the cyclohexanone ring significantly impacts the reactivity and stereoselectivity of reactions involving this compound. Researchers have explored the effect of the structure of dimethylcyclohexanones on the rate and stereoselectivity of their reduction by 2-propanol in the presence of RhCl(PPh3)3 and RuCl2(PPh3)3. []

Q9: Has the conformational analysis of this compound derivatives been studied?

A9: Yes, researchers have investigated the conformational analysis of (+)-(3R)-methylcyclohexanone, a closely related compound, using temperature-dependent circular dichroism (CD) spectroscopy. This research provides valuable insights into the conformational preferences of 3-methylcyclohexanone and helps understand the 3-alkylketone effect. []

Q10: What is the significance of the "3-alkylketone effect" in the context of this compound?

A10: The "3-alkylketone effect" describes the reduced conformational energy difference between axial and equatorial alkyl groups in 3-alkylcyclohexanones compared to alkylcyclohexanes. This effect is relevant to this compound as it influences the conformational preferences and reactivity of the molecule. []

Q11: How can this compound be biotransformed?

A11: Microorganisms can facilitate the Baeyer-Villiger oxidation of prochiral 3,5-dimethylcyclohexanones. Recombinant E. coli cells overexpressing cyclohexanone monooxygenase (from Acinetobacter sp. NCIMB 9871) or cyclopentanone monooxygenase (from Comamonas sp. NCIMB 9872) catalyze this reaction. These biocatalytic systems offer a route to chiral lactones, valuable intermediates for synthesizing various natural products. []

Q12: Does the biotransformation of this compound exhibit stereoselectivity?

A12: Yes, the microbial Baeyer-Villiger oxidation of prochiral 3,5-dimethylcyclohexanones displays substrate specificity and stereoselectivity depending on the monooxygenase employed. Importantly, the two enzymes mentioned above can produce enantiocomplementary products, further highlighting the potential of biocatalysis for asymmetric synthesis. []

Q13: How does the substitution pattern on this compound affect its biotransformation?

A13: Research has focused on the biotransformation of this compound derivatives with various functionalities. The type and position of substituents on the cyclohexanone ring influence both the substrate specificity and stereoselectivity of the biocatalyzed Baeyer-Villiger oxidation. []

Q14: What is the significance of studying the crystal structures of complexes involving this compound?

A14: Crystallographic studies provide insights into the preferred conformations and intermolecular interactions of molecules. Research has shown the selective inclusion of the diequatorial isomer of this compound by 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol, forming a 2:1 complex. Analyzing the crystal structure of this complex helps understand the factors governing molecular recognition and host-guest chemistry. []

Q15: How does this compound contribute to the aroma profile of melons?

A15: Research on melon aroma profiles identified this compound as a contributing volatile compound. Notably, the levels of this compound varied significantly between a near-isogenic line of melon (NIL SC10-2) and a control 'Piel de Sapo' (PS) melon at different stages of maturity. This finding suggests a potential link between this compound and specific genetic traits influencing melon aroma. []

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